N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a thiazole ring, a pyrrolidine ring, and a dioxole ring . Thiazoles are important heterocyclics exhibiting boundaryless biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific information or literature on the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The pyrrolidine ring is a secondary amine, which could participate in hydrogen bonding .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar amide group could increase its solubility in polar solvents .Scientific Research Applications
Synthesis and Biological Activity
Research has focused on the synthesis of heterocyclic compounds, including those with thiazole and pyrrolidinyl components, demonstrating their potential in medicinal chemistry. For example, novel heterocyclic compounds have been synthesized for antibacterial and antifungal activities, highlighting the versatility of thiazole derivatives in developing new therapeutic agents (Patel & Patel, 2015).
Kinase Inhibition and Anticancer Properties
The substituted benzamides have shown potent and selective inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity, indicating their potential in cancer treatment through inhibiting angiogenesis (Borzilleri et al., 2006). Such studies are essential for discovering new therapeutic agents for cancer.
Antituberculosis Activity
Thiazole-aminopiperidine hybrid analogues have been designed and synthesized, showing activity against Mycobacterium tuberculosis, which is a significant step forward in the fight against tuberculosis. These compounds have been evaluated for their ability to inhibit the GyrB ATPase of Mycobacterium smegmatis and Mycobacterium tuberculosis DNA gyrase, showing promising results (Jeankumar et al., 2013).
Electrochromic and Conductive Materials
Thiadiazolo[3,4-c]pyridine, an analog of benzothiadiazole, has been explored for its electron-accepting ability in the development of donor-acceptor-type conjugated polymers for electrochromic applications. This research demonstrates the potential for creating materials with unique electrochemical properties for use in electronic devices (Ming et al., 2015).
Environmental Applications
Innovative magnetic nanoadsorbents based on thiazole derivatives have been developed for the removal of heavy metals from industrial wastes. These materials demonstrate high adsorption capacities for Zn2+ and Cd2+, offering a promising approach to environmental cleanup (Zargoosh et al., 2015).
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole and indole derivatives, have been found to bind with high affinity to multiple receptors . These compounds have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some thiazole derivatives have been found to induce S phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction to induce cell apoptosis .
Biochemical Pathways
For example, indole derivatives have been found to play a role in the synthesis of neurotransmitters, such as acetylcholine .
Result of Action
Similar compounds have been found to exhibit potent growth inhibition properties against various human cancer cell lines .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c19-14(10-1-2-12-13(7-10)21-9-20-12)17-11-3-5-18(8-11)15-16-4-6-22-15/h1-2,4,6-7,11H,3,5,8-9H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMDOLMYBMKARZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC3=C(C=C2)OCO3)C4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.